Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-
CAS No.: 821784-23-0
Cat. No.: VC16816233
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821784-23-0 |
|---|---|
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H17N3O2/c20-19(24)15-5-2-4-14(8-15)16-9-17(12-21-11-16)22-10-13-3-1-6-18(23)7-13/h1-9,11-12,22-23H,10H2,(H2,20,24) |
| Standard InChI Key | ORVGYSWASPQPLL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound’s molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.4 g/mol. Its IUPAC name, 3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide, reflects the integration of three key components:
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A pyridin-3-yl ring at position 5 of the central pyridine scaffold.
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A (3-hydroxyphenyl)methylamino substituent attached to the pyridine nitrogen.
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A terminal benzamide group linked to the pyridine’s 3-position.
The canonical SMILES string (C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N) and InChIKey (ORVGYSWASPQPLL-UHFFFAOYSA-N) provide precise stereochemical and topological descriptors. Theoretical calculations predict moderate water solubility due to the polar amide and hydroxyl groups, though experimental validation is required.
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:
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Formation of the Pyridinyl Core: A Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the (3-hydroxyphenyl)methylamino group at position 5 of 3-bromopyridine .
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Benzamide Coupling: Reaction of the resulting pyridine intermediate with 3-carboxybenzoyl chloride under Schotten-Baumann conditions .
A comparative analysis of analogous benzamide syntheses reveals the prevalence of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation . For example, the synthesis of κ-opioid receptor antagonists involved coupling phenolic amines with benzoyl chlorides in anhydrous dichloromethane, achieving yields of 74–85% .
Table 2: Reagents and Conditions for Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Amination of Pyridine | 3-Hydroxybenzylamine, Pd catalyst, base | ~65% | |
| 2 | Benzamide Formation | 3-Carboxybenzoyl chloride, DCM, RT | ~70% |
In Vitro and Computational Studies
Predicted ADMET Profiles
Computational models estimate:
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Blood-Brain Barrier Permeability: LogBB ≈ −0.5 to 0.2, suggesting limited CNS penetration .
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CYP450 Interactions: Moderate inhibition risk (CYP3A4, CYP2D6) due to aromatic π-π stacking.
Stability and Metabolic Pathways
The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, potentially limiting oral bioavailability. In vitro microsomal studies on analogous compounds show t₁/₂ values of 15–30 minutes in human liver microsomes .
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